4-Bromo-2-iodophenol
CAS No.: 207115-22-8
Cat. No.: VC2034785
Molecular Formula: C6H4BrIO
Molecular Weight: 298.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 207115-22-8 |
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Molecular Formula | C6H4BrIO |
Molecular Weight | 298.9 g/mol |
IUPAC Name | 4-bromo-2-iodophenol |
Standard InChI | InChI=1S/C6H4BrIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H |
Standard InChI Key | UXIULWIJWDJDQD-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Br)I)O |
Canonical SMILES | C1=CC(=C(C=C1Br)I)O |
Introduction
Physical and Chemical Properties
4-Bromo-2-iodophenol (CAS: 207115-22-8) is characterized by its unique structural features and specific physicochemical properties that make it valuable for various applications in organic synthesis.
Structural Information
The structural details of 4-Bromo-2-iodophenol are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₆H₄BrIO |
Molecular Weight | 298.904 g/mol |
IUPAC Name | 4-bromo-2-iodophenol |
Synonyms | 2-Iodo-4-bromophenol; Phenol, 4-bromo-2-iodo- |
SMILES | C1=CC(=C(C=C1Br)I)O |
InChI | InChI=1S/C6H4BrIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H |
InChIKey | UXIULWIJWDJDQD-UHFFFAOYSA-N |
The compound features a phenol ring with a bromine atom at the para (4) position and an iodine atom at the ortho (2) position relative to the hydroxyl group . This specific substitution pattern influences its chemical reactivity and potential applications in organic synthesis.
Physical Properties
The physical characteristics of 4-Bromo-2-iodophenol are presented below:
Property | Value |
---|---|
Appearance | White to Light yellow to Light orange powder to crystal |
Melting Point | 90°C (in ethanol) |
Boiling Point | 243.0±25.0°C (at 760 Torr) |
Density | 2.369±0.06 g/cm³ (at 20°C, 760 Torr) |
Flash Point | 100.8±23.2°C |
Vapor Pressure | 0.0±0.5 mmHg (at 25°C) |
Refractive Index | 1.700 |
Solubility | Soluble in Ethanol |
The compound is typically available as a crystalline solid with a color ranging from white to light orange . It's worth noting that there is some variation in reported melting points, with one source indicating 72.0 to 76.0°C , while another specifies 90°C when recrystallized from ethanol . This discrepancy may be due to differences in sample purity or crystallization conditions.
Chemical Properties
The chemical behavior of 4-Bromo-2-iodophenol is influenced by its functional groups and substitution pattern:
Property | Value |
---|---|
pKa | 7.94±0.18 (Predicted) |
LogP | 3.66 |
PSA (Polar Surface Area) | 20.23000 |
The compound contains a phenolic hydroxyl group, which confers acidic properties with a predicted pKa of approximately 7.94 . This makes it slightly more acidic than unsubstituted phenol (pKa ≈ 9.95), due to the electron-withdrawing effects of the halogen substituents. The LogP value of 3.66 indicates moderate lipophilicity , suggesting potential for membrane permeability in biological systems.
Synthesis Methods
Multiple synthetic routes have been developed for the preparation of 4-Bromo-2-iodophenol, with the most common approach involving a multi-step process starting from p-bromophenol.
Multi-step Synthesis from p-Bromophenol
The standard synthesis involves three main steps :
Synthesis of 2-nitro-4-bromophenol
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Add p-bromophenol to a chemical reaction kettle
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Add dilute nitric acid at room temperature and let it stand for 20 minutes
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Perform vacuum fractionation of the reaction mixture
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Collect the fraction at 125°C, 2.35kPa to obtain 2-nitro-4-bromophenol
Synthesis of 2-amino-4-bromophenol
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Place 2-nitro-4-bromophenol in a chemical reaction kettle
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Add iron (Fe) and dilute hydrochloric acid (HCl)
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Heat to 70°C and maintain this temperature for 1 hour to achieve ortho-nitration
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Perform vacuum fractionation
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Collect the fraction at 105°C, 2.57kPa to obtain 2-amino-4-bromophenol
Synthesis of 4-bromo-2-iodophenol
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Add sodium nitrite (NaNO₂) and hydroiodic acid (HI) to the reaction kettle
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Add 2-amino-4-bromophenol while maintaining the temperature at 0°C
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Perform a reduction reaction for 40 minutes
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Fractionate under reduced pressure
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Collect the fraction at 120°C, 3.45kPa to obtain 4-bromo-2-iodophenol
This synthetic route utilizes classic diazotization and iodine substitution reactions to introduce the iodine atom at the ortho position to the hydroxyl group.
Applications
4-Bromo-2-iodophenol serves several important roles in organic synthesis and research applications.
Precursor in Chemical Synthesis
The primary application of 4-Bromo-2-iodophenol is as a precursor for the synthesis of 2,5-dibromoiodobenzene:
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Place 4-bromo-2-iodophenol in a chemical reaction kettle
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Add dioxane solvent and stir at room temperature
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Gradually add phosphorus tribromide
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Fractionate the reactant under reduced pressure
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Collect the fraction at 135°C, 3.35kPa to obtain 2,5-dibromoiodobenzene
2,5-Dibromoiodobenzene is a versatile building block used in the synthesis of:
The differential reactivity of the bromine and iodine substituents makes 4-Bromo-2-iodophenol valuable for selective transformations in multi-step syntheses.
Related Research
While direct research specifically on 4-Bromo-2-iodophenol is somewhat limited, studies on similar halogenated phenols provide relevant context.
Studies on Similar Compounds
Research on 4-bromo-2-chlorophenol (BCP) has shown:
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Degradation properties: The degradation efficiency of 4-bromo-2-chlorophenol in a Co/PMS (cobalt/peroxymonosulfate) process has been investigated, showing the influence of chloride ions on degradation kinetics, total organic carbon removal, and intermediate formation .
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Metabolic significance: 4-Bromo-2-chlorophenol has been identified as a specific metabolite of the organophosphorus pesticide profenofos, highlighting the importance of halogenated phenols in environmental and toxicological studies .
These studies suggest potential research directions for 4-Bromo-2-iodophenol in environmental persistence, degradation pathways, and potential metabolic outcomes.
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